2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid
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Overview
Description
2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro and nitro group on a phenyl ring, which is further connected to a formamido group and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid typically involves multiple steps One common method starts with the nitration of 4-chloronitrobenzene to introduce the nitro group This is followed by the formation of the formamido group through a reaction with formamide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The formamido group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Reduction of the nitro group: 2-[(4-Chloro-3-aminophenyl)formamido]-3-methylbutanoic acid.
Substitution of the chloro group: 2-[(4-Methoxy-3-nitrophenyl)formamido]-3-methylbutanoic acid.
Scientific Research Applications
2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes and receptors, leading to various biological effects. The formamido group may also play a role in binding to proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
- 2-[(4-Chloro-3-nitrophenyl)formamido]propanoic acid
- 2-[(4-Chloro-3-nitrophenyl)formamido]butanoic acid
Comparison: Compared to similar compounds, 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its methylbutanoic acid moiety provides additional steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQJFFJQHAXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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